5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
Overview
Description
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6Cl2O2 and a molecular weight of 241.07 g/mol . It is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and an aldehyde functional group at the 2-position of the furan ring . This compound is primarily used in research and development within the fields of chemistry and biology.
Mechanism of Action
Target of Action
The primary targets of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde are currently unknown
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde typically involves the reaction of 2,3-dichlorobenzaldehyde with furan in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions . The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid.
Reduction: 5-(2,3-Dichlorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenyl)furan-2-carbaldehyde: Similar structure but with chlorine atoms at different positions on the phenyl ring.
5-(2,5-Dichlorophenyl)furan-2-carbaldehyde: Another isomer with chlorine atoms at different positions.
5-(3,5-Dichlorophenyl)furan-2-carbaldehyde: Similar structure with chlorine atoms at the 3 and 5 positions on the phenyl ring.
Uniqueness
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXHLUMKJNNXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351067 | |
Record name | 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106827-26-3 | |
Record name | 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2,3-dichlorophenyl)furan-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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